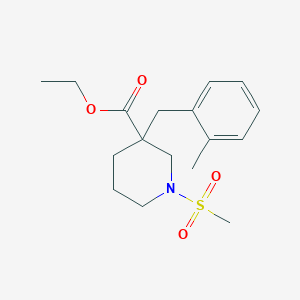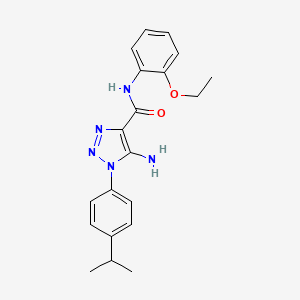
5-amino-N-(2-ethoxyphenyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-N-(2-ethoxyphenyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as AETC and is a member of the triazole family of compounds. AETC has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of AETC is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. AETC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. AETC has also been shown to inhibit the activity of tubulin, a protein involved in cell division and the formation of the cytoskeleton.
Biochemical and Physiological Effects:
AETC has been shown to have various biochemical and physiological effects. AETC has been shown to induce apoptosis, or programmed cell death, in cancer cells. AETC has also been shown to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. AETC has been shown to have anti-inflammatory effects, and it has been studied for its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
AETC has several advantages for lab experiments. AETC is relatively easy to synthesize, and it is stable under standard laboratory conditions. AETC has been shown to exhibit cytotoxic activity against various cancer cell lines, making it a potential candidate for anticancer drug development. However, AETC also has some limitations for lab experiments. AETC has low solubility in water, which can make it difficult to use in certain experiments. AETC also has low bioavailability, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on AETC. One potential direction is the development of AETC-based anticancer drugs. AETC has been shown to exhibit cytotoxic activity against various cancer cell lines, and further research could lead to the development of more effective anticancer drugs. Another potential direction is the development of AETC-based antimicrobial agents. AETC has been shown to exhibit antibacterial and antifungal activity, and further research could lead to the development of more effective antimicrobial agents. Additionally, further research is needed to fully understand the mechanism of action of AETC and its potential applications in various scientific fields.
Méthodes De Synthèse
AETC can be synthesized using a variety of methods, including the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the reaction of an azide and an alkyne to form a triazole ring. AETC can also be synthesized using other methods, such as the Suzuki coupling reaction and the Sonogashira coupling reaction.
Applications De Recherche Scientifique
AETC has been studied for its potential applications in various scientific fields. One of the primary applications of AETC is in the field of medicinal chemistry. AETC has been studied for its potential as an anticancer agent, and it has been found to exhibit cytotoxic activity against various cancer cell lines. AETC has also been studied for its potential as an antimicrobial agent, and it has been found to exhibit antibacterial and antifungal activity.
Propriétés
IUPAC Name |
5-amino-N-(2-ethoxyphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-4-27-17-8-6-5-7-16(17)22-20(26)18-19(21)25(24-23-18)15-11-9-14(10-12-15)13(2)3/h5-13H,4,21H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNULLSZGXGDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(2-ethoxyphenyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

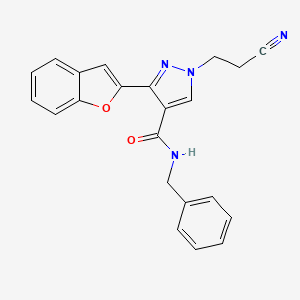
![2-bromo-4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4943352.png)
![N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide](/img/structure/B4943360.png)
![N-[2-(2-fluorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4943365.png)
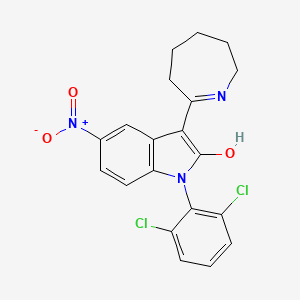
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4943378.png)
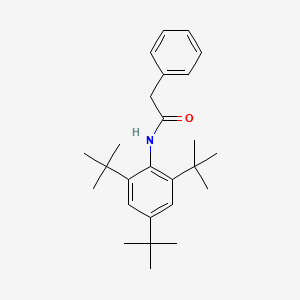
![5-[(3-cyclopropyl-1-phenylpropyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B4943382.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}glycine](/img/structure/B4943383.png)
![N-[4-(1-benzofuran-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B4943391.png)
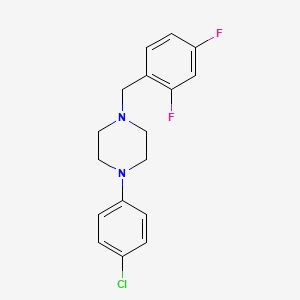
![5-{3-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943412.png)

